molecular formula C14H13NO3 B1321866 3-Amino-4-(benzyloxy)benzoic acid CAS No. 1056952-82-9

3-Amino-4-(benzyloxy)benzoic acid

Cat. No.: B1321866
CAS No.: 1056952-82-9
M. Wt: 243.26 g/mol
InChI Key: ROWAEHIRRCOHBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(benzyloxy)benzoic acid is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position and a benzyloxy group at the 4-position on the benzene ring

Scientific Research Applications

3-Amino-4-(benzyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye damage, and specific target organ toxicity (respiratory system) through single exposure . Therefore, personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

Future Directions

The future directions for the use of 3-Amino-4-(benzyloxy)benzoic acid could involve its application in the synthesis of more complex organic compounds. For instance, Suzuki–Miyaura cross-coupling is a promising area of research that could benefit from the use of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzyloxy)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-(benzyloxy)benzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron powder in acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(benzyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be further reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Various electrophiles in the presence of a base or acid catalyst.

Major Products

    Oxidation: Benzyloxybenzoic acids or benzaldehydes.

    Reduction: Amines or substituted benzoic acids.

    Substitution: Derivatives with different functional groups attached to the amino group.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Lacks the benzyloxy group, making it less lipophilic.

    3-Amino-4-methylbenzoic acid: Contains a methyl group instead of a benzyloxy group, affecting its reactivity and solubility.

    4-(Benzyloxy)benzoic acid: Lacks the amino group, reducing its potential for hydrogen bonding and biological activity.

Uniqueness

3-Amino-4-(benzyloxy)benzoic acid is unique due to the presence of both the amino and benzyloxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-amino-4-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWAEHIRRCOHBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.